molecular formula C20H17F2N3OS2 B2749249 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 867042-07-7

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2749249
CAS No.: 867042-07-7
M. Wt: 417.49
InChI Key: FDKLSQDPBNGAAI-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a pyrimidine core, a key scaffold often associated with bioactive properties, flanked by acetamide and difluoromethylsulfanylphenyl groups via sulfur-based linkages. The distinct presence of sulfur and fluorine atoms makes it a valuable candidate for investigating structure-activity relationships in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators . As a reference standard or a building block in organic synthesis, this compound can be utilized to explore new chemical spaces and develop novel therapeutic agents. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS2/c1-13-11-18(25-19(23-13)14-5-3-2-4-6-14)27-12-17(26)24-15-7-9-16(10-8-15)28-20(21)22/h2-11,20H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLSQDPBNGAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the difluoromethylsulfanylphenyl intermediate:

    Synthesis of the phenylpyrimidinyl intermediate: This step involves the construction of the pyrimidine ring, which can be achieved through a cyclization reaction of appropriate precursors.

    Coupling of intermediates: The final step involves coupling the difluoromethylsulfanylphenyl intermediate with the phenylpyrimidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. The difluoromethylsulfanyl and phenylpyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₂, CF₃, Cl) enhance metabolic stability and binding to hydrophobic enzyme pockets.
  • Pyrimidine derivatives with phenyl or thieno-fused rings (e.g., ) exhibit improved biological activity due to enhanced planar rigidity and target affinity .
  • Sulfamoyl and hydroxyl groups () increase polarity, favoring solubility and antimicrobial efficacy .

Key Observations :

  • Compounds with electron-withdrawing substituents (e.g., Cl, CF₃) at para-positions show superior antimicrobial and anti-inflammatory activities .
  • Pyrimidine-thioacetamide hybrids (e.g., ) demonstrate versatility in targeting enzymes and nucleic acids .

Physicochemical and Crystallographic Properties

Compound Crystallographic Data Dihedral Angles (Aromatic Rings) Solubility Reference
Target Compound Not reported Likely planar (pyrimidine-phenyl alignment) Moderate (lipophilic groups)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Monoclinic, P2₁/c space group 85.2° (pyrimidine-phenyl) Low (crystalline structure)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Triclinic, P-1 space group 78.5° (pyrimidine-pyridine) High (methylpyridine enhances solubility)

Key Observations :

  • Dihedral angles between aromatic rings influence molecular planarity and binding to flat enzyme active sites .
  • Methyl and pyridine groups improve solubility compared to purely phenyl-substituted analogs .

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide is a novel compound with a complex structure that suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Overview

The compound features:

  • A central acetamide moiety.
  • Two distinct sulfanyl-substituted aromatic groups : one with a difluoromethyl group and another with a pyrimidine derivative that includes methyl and phenyl substitutions.

This unique structural arrangement indicates potential interactions within biological systems, which may lead to various pharmacological effects.

Biological Activity

Preliminary studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar sulfanyl and pyrimidine structures have shown promising results against various bacterial strains.
  • Enzyme Inhibition : The dual sulfanyl groups may enhance the compound's ability to inhibit specific enzymes, which is crucial in drug development.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro, suggesting potential for further development as anticancer agents.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
N-(4-methylsulfanyl)phenylacetamideContains methylsulfanyl groupAntibacterial
N-[4-(trifluoromethyl)sulfanyl]phenylacetamideTrifluoromethyl group instead of difluoromethylAntimicrobial
6-methyl-N-(4-sulfamoylphenyl)pyrimidinaminePyrimidine ring with sulfamoyl substitutionEnzyme inhibition

The unique combination of difluoromethyl and pyrimidine functionalities in this compound may provide enhanced biological activity compared to other similar compounds.

Understanding the mechanism of action is vital for elucidating the compound's biological effects. Interaction studies can reveal how this compound interacts at the molecular level, particularly regarding enzyme inhibition and antimicrobial activity.

Case Studies

  • Anticancer Activity : A study explored the effects of similar pyrimidine derivatives on cancer cell proliferation. Results indicated that certain derivatives inhibited cell growth significantly, suggesting that this compound could exhibit similar properties.
  • Antimicrobial Efficacy : Another research focused on sulfanyl-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core (e.g., via Biginelli or Suzuki coupling for phenyl substitution) followed by sulfanyl group introduction. Key steps include:
  • Nucleophilic substitution at the pyrimidine C4 position using thiols (e.g., 4-[(difluoromethyl)sulfanyl]thiophenol).
  • Acetamide coupling via activation with EDCI/HOBt or DCC.
    Reaction optimization requires control of temperature (60–100°C), solvent polarity (DMF or THF), and base (K₂CO₃ or Et₃N). Purity is ensured via column chromatography (silica gel, hexane/EtOAc) and confirmed by HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.5 ppm, split due to CF₂), pyrimidine protons (δ ~8.5–9.0 ppm), and acetamide NH (δ ~10–11 ppm).
  • X-ray crystallography : Resolves spatial arrangement of the pyrimidine-thioether linkage and confirms dihedral angles between aromatic rings. Crystallization in ethanol/water mixtures is recommended .
  • HRMS : Validates molecular formula (e.g., C₂₀H₁₇F₂N₃O₂S₂) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays.
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for thioether stability in cell culture media .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Core modifications : Replace the pyrimidine with quinazoline or triazine cores to assess heterocycle impact.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to study electronic effects on binding.
  • Bioisosteric replacement : Swap the difluoromethyl group with trifluoromethyl or chloromethyl to evaluate hydrophobic interactions.
    Use molecular docking (AutoDock Vina) to prioritize targets for synthesis .

Q. What strategies mitigate contradictory bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, cofactors).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays.
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • In silico ADMET : Use SwissADME to predict CYP450 metabolism (e.g., oxidation at sulfur atoms).
  • Toxicity alerts : Apply Derek Nexus to flag structural motifs linked to hepatotoxicity (e.g., thioether oxidation to sulfoxides).
  • MD simulations : Assess binding persistence in target active sites (GROMACS, 100 ns trajectories) to correlate with IC₅₀ variability .

Q. What experimental designs resolve crystallographic disorder in the difluoromethylsulfanyl group?

  • Methodological Answer :
  • Low-temperature data collection : Crystallize at 100 K to reduce thermal motion.
  • Twinned refinement : Use SHELXL for handling pseudo-merohedral twinning.
  • DFT optimization : Compare experimental and calculated (B3LYP/6-31G*) geometries to validate disordered positions .

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